molecular formula C7H10N2O3 B14434750 1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate CAS No. 76700-84-0

1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate

Cat. No.: B14434750
CAS No.: 76700-84-0
M. Wt: 170.17 g/mol
InChI Key: YTHJROJBAKBFFP-UHFFFAOYSA-N
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Description

1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate is a chemical compound with the molecular formula C7H10N2O3 It is known for its unique structure, which includes a diazonium group, a methoxy group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazonium salt with a methoxy-substituted ketone. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces amines .

Scientific Research Applications

1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate involves its ability to form reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, inhibition of enzymes, or disruption of cellular processes. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Diazonio-6-methoxy-6-oxohex-1-en-2-olate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other diazonium compounds and can lead to different chemical and biological properties .

Properties

CAS No.

76700-84-0

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 6-diazo-5-oxohexanoate

InChI

InChI=1S/C7H10N2O3/c1-12-7(11)4-2-3-6(10)5-9-8/h5H,2-4H2,1H3

InChI Key

YTHJROJBAKBFFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)C=[N+]=[N-]

Origin of Product

United States

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